Lipophilicity Comparison with Analogs
The computed lipophilicity (XLogP3) of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea is 1.6, as reported in PubChem [1]. This value influences membrane permeability, solubility, and metabolic stability. While no direct experimental logP values are available for the closest regioisomer, 1-(4-methylphenyl)-3-(piperidin-4-yl)urea, or for the homologous 3-(3-methylphenyl)-1-(piperidin-4-ylmethyl)urea, the placement of the methyl group at the meta position is known in medicinal chemistry to confer distinct steric and electronic properties compared to the para-substituted isomer, often resulting in different target binding and metabolic profiles [2]. This computed value provides a baseline for comparing the target compound's predicted absorption and distribution properties against its closest analogs in the absence of direct experimental data.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1-(4-methylphenyl)-3-(piperidin-4-yl)urea: XLogP3 not experimentally determined; expected to be similar (~1.6). 3-(3-methylphenyl)-1-(piperidin-4-ylmethyl)urea: XLogP3 not available. |
| Quantified Difference | Not quantifiable; computed XLogP3 value provided for target compound only. Meta-substitution can lead to differences in molecular shape and electronics that are not captured by a single logP value. |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.09.15). |
Why This Matters
For procurement, this XLogP3 value serves as a key parameter for predicting the compound's suitability in lipid-based formulations or permeability-limited assays, informing selection when experimental data is unavailable.
- [1] PubChem Compound Summary for CID 16794235, N-(3-Methylphenyl)-N'-piperidin-4-ylurea. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
